molecular formula C6H9BrN2O B1377736 3-Bromo-5-tert-butyl-1,2,4-oxadiazole CAS No. 1559059-83-4

3-Bromo-5-tert-butyl-1,2,4-oxadiazole

Cat. No. B1377736
M. Wt: 205.05 g/mol
InChI Key: LEFVEWIUWCRZFA-UHFFFAOYSA-N
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Description

3-Bromo-5-tert-butyl-1,2,4-oxadiazole is a chemical compound with the molecular formula C6H9BrN2O and a molecular weight of 205.05 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-tert-butyl-1,2,4-oxadiazole consists of a five-membered 1,2,4-oxadiazole ring with a bromine atom and a tert-butyl group attached at the 3 and 5 positions, respectively .


Physical And Chemical Properties Analysis

3-Bromo-5-tert-butyl-1,2,4-oxadiazole is a liquid at room temperature . Its molecular weight is 205.05 g/mol . The compound is more lipophilic in nature and should cross the blood–brain barrier (log P > 2.6) .

Scientific Research Applications

Synthesis of Novel Compounds

A series of novel tetra-tert-butylcalix[4]arene linked to 1,2,4-triazole and 1,3,4-oxadiazole derivatives were synthesized, demonstrating the utility of bromo-oxadiazole compounds in creating complex chemical structures. These compounds were characterized using spectroscopic methods, indicating their potential for further application in chemical research (Dilmaghani & Ghezelbash, 2016).

Material Science and Optoelectronics

The synthesis of electrophosphorescent intermediates using bromo-oxadiazole derivatives highlights their relevance in the development of new materials for electronic applications. The study investigated the influence of reaction conditions on synthesis yield, showing a potential pathway for creating efficient electrophosphorescent materials (Kong-qiang, 2005).

Antioxidant Activity

The antioxidant properties of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties were evaluated, indicating the significance of oxadiazole derivatives in medicinal chemistry. Some compounds exhibited significant free-radical scavenging ability, suggesting their potential as antioxidants (Shakir, Ariffin, & Abdulla, 2014).

Antitumor Activity

The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties revealed their antitumor activity towards a panel of cell lines. This underscores the therapeutic potential of bromo-oxadiazole derivatives in developing new antitumor agents (Maftei et al., 2013).

Organic Light-Emitting Diodes (OLEDs)

Research on carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles compared to their 2,5-diphenyl analogues for application in OLEDs showed that substituting the phenyl ring with a thienyl ring led to a red shift in the lowest energy band of both absorption and emission spectra. This demonstrates the role of bromo-oxadiazole derivatives in improving the efficiency and color properties of OLED materials (Cooper et al., 2022).

Future Directions

The future directions for research on 3-Bromo-5-tert-butyl-1,2,4-oxadiazole and other 1,2,4-oxadiazoles could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological applications. The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years . This suggests that these compounds may have significant potential for novel drug development .

properties

IUPAC Name

3-bromo-5-tert-butyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2O/c1-6(2,3)4-8-5(7)9-10-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFVEWIUWCRZFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-tert-butyl-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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